Cas no 88486-02-6 (Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)-)

Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)-
- (4-HYDROXY-PHENYL)-PHENYLAMINO-ACETONITRILE
- Anilino(4-hydroxyphenyl)acetonitrile
- AKOS005256464
- MFCD11226382
- 2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile
- 2-anilino-2-(4-hydroxyphenyl)acetonitrile
- 88486-02-6
-
- MDL: MFCD11226382
- Inchi: InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H
- InChI Key: VBMXIXLPVQUNHY-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O
Computed Properties
- Exact Mass: 224.094963011g/mol
- Monoisotopic Mass: 224.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56Ų
- XLogP3: 3
Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB425022-5g |
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile; . |
88486-02-6 | 5g |
€1162.80 | 2024-08-03 | ||
abcr | AB425022-10g |
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile; . |
88486-02-6 | 10g |
€1446.80 | 2024-08-03 | ||
abcr | AB425022-1 g |
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile |
88486-02-6 | 1g |
€396.00 | 2022-06-10 | ||
A2B Chem LLC | AJ28169-2g |
2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile |
88486-02-6 | 95+% | 2g |
$1258.00 | 2024-04-19 | |
A2B Chem LLC | AJ28169-50g |
2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile |
88486-02-6 | 95+% | 50g |
$5083.00 | 2024-04-19 | |
abcr | AB425022-1g |
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile; . |
88486-02-6 | 1g |
€594.80 | 2024-08-03 | ||
A2B Chem LLC | AJ28169-25g |
2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile |
88486-02-6 | 95+% | 25g |
$3508.00 | 2024-04-19 | |
Ambeed | A1224249-10g |
(4-Hydroxy-phenyl)-phenylamino-acetonitrile |
88486-02-6 | 95% | 10g |
$1555.0 | 2024-04-16 | |
A2B Chem LLC | AJ28169-1g |
2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile |
88486-02-6 | 95+% | 1g |
$1033.00 | 2024-04-19 | |
A2B Chem LLC | AJ28169-100g |
2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile |
88486-02-6 | 95+% | 100g |
$6883.00 | 2024-04-19 |
Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- Related Literature
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)-
Comprehensive Analysis of Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- (CAS No. 88486-02-6): Properties, Applications, and Industry Trends
Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- (CAS No. 88486-02-6) is a specialized organic compound with a unique molecular structure that combines a benzeneacetonitrile backbone with 4-hydroxy and phenylamino functional groups. This configuration grants it distinct chemical properties, making it valuable in synthetic chemistry, pharmaceutical intermediates, and material science. Researchers and industries are increasingly interested in this compound due to its potential in high-performance materials and bioactive molecule synthesis, aligning with trends like green chemistry and sustainable manufacturing.
The compound’s 4-hydroxy-a-(phenylamino)- moiety enhances its reactivity in condensation and coupling reactions, which are critical for producing advanced polymers and dye precursors. Recent studies highlight its role in developing UV-stabilizing additives for coatings, addressing the growing demand for durable materials in automotive and construction sectors. Additionally, its nitrile group offers versatility in heterocyclic compound synthesis, a hotspot in drug discovery pipelines.
From an industrial perspective, Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- is gaining traction in agrochemical formulations, where its derivatives act as plant growth regulators. This aligns with the global push for precision agriculture solutions to enhance crop yields. Analytical techniques like HPLC and mass spectrometry are commonly employed to ensure its purity, as even minor impurities can impact downstream applications. Manufacturers are also exploring solvent-free synthesis routes to comply with REACH regulations and reduce environmental footprints.
In the context of market trends, the compound’s niche applications in electronic materials—such as organic semiconductors—have sparked interest. With the rise of flexible electronics, researchers are investigating its charge-transport properties for use in OLEDs and printed circuits. Meanwhile, its thermal stability makes it a candidate for high-temperature adhesives, meeting demands in aerospace and electronics assembly.
Safety and handling of Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- require adherence to standard laboratory protocols, including proper ventilation and personal protective equipment (PPE). While not classified as hazardous under typical conditions, its nitrile component warrants cautious storage away from strong oxidizers. Regulatory databases like PubChem and SciFinder provide updated toxicological profiles, ensuring compliance with GHS labeling standards.
Future research directions may explore its catalytic applications, particularly in asymmetric synthesis, where its chiral centers could enable enantioselective reactions. As industries prioritize cost-effective intermediates, optimizing the large-scale production of this compound remains a key challenge. Collaborative efforts between academia and chemical enterprises are essential to unlock its full potential while addressing sustainability metrics.
In summary, Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)- (CAS No. 88486-02-6) exemplifies the intersection of structural complexity and functional versatility. Its applications span from life sciences to advanced materials, reflecting broader shifts toward multifunctional chemicals. Staying abreast of patent filings and academic publications is crucial for stakeholders aiming to leverage its capabilities in innovative workflows.
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